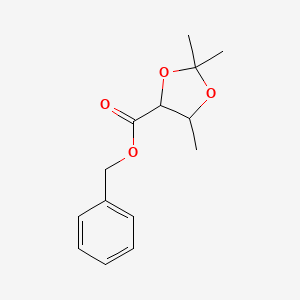
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate: is an organic compound with the molecular formula C14H18O4 . It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a benzyl group and three methyl groups attached to the dioxolane ring, along with a carboxylate ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, 2,2,5-trimethyl-1,3-dioxolane-4-methanol.
Substitution: Various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine: Its structural features make it a candidate for drug development targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The dioxolane ring and benzyl group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethyl-1,3-dioxolane: A similar compound with three methyl groups on the dioxolane ring but without the benzyl and carboxylate groups.
Benzyl 2,2,4-trimethyl-1,3-dioxolane-4-carboxylate: A structural isomer with different methyl group positions.
2-Benzyl-2,4,5-trimethyl-1,3-dioxolane: Another derivative with a different substitution pattern on the dioxolane ring.
Uniqueness: Benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
benzyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C14H18O4/c1-10-12(18-14(2,3)17-10)13(15)16-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3 |
InChI-Schlüssel |
WMCJGFZBKNHHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)(C)C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


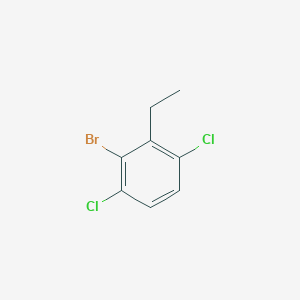
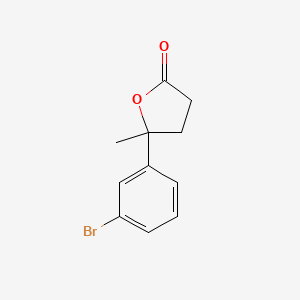

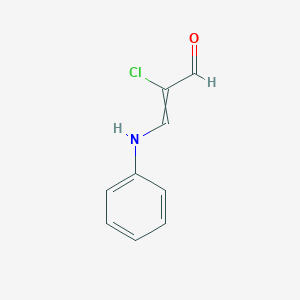
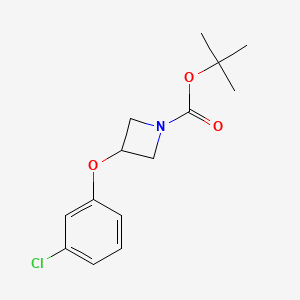
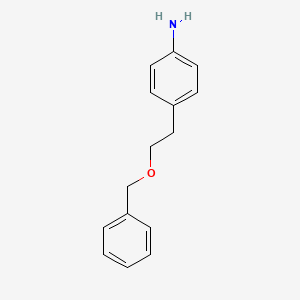
![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)

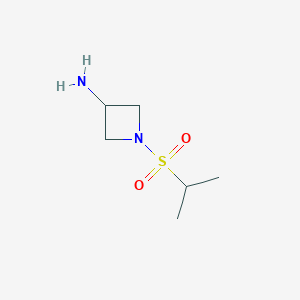
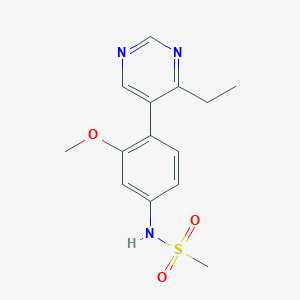

![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)

